Calebin A

描述

Calebin A is a natural curcuminoid analog derived from the turmeric root (Curcuma longa). It is known for its anti-inflammatory, antioxidant, and anti-cancer properties. This compound has gained significant attention in recent years due to its potential therapeutic applications in various chronic diseases and cancer.

准备方法

Synthetic Routes and Reaction Conditions: Calebin A can be synthesized through a green and protecting-group-free method. This synthesis involves the use of hydroxycinnamoylmethyl iodide as a starting material. The reaction is carried out in a water/solvent biphasic medium at room temperature without the need for protecting groups .

Industrial Production Methods: Industrial production of this compound involves the extraction from turmeric oleoresin, where it is present in minor amounts (approximately 0.01%). The extraction process includes repeated normal column chromatography over silica gel followed by semi-preparative high-performance liquid chromatography (HPLC) .

化学反应分析

Biotransformation from Curcumin

Calebin A is biosynthesized via a Bayer–Villiger monooxygenase (BVMO) -mediated oxidation of curcumin by endophytic fungi (e.g., Gliomastix murorum) . This enzymatic process introduces an ester group and modifies the diketone structure, yielding this compound’s distinct 3E-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3-buten-1-yl (2E)-3-(4-hydroxy-3-methoxyphenyl) acrylate backbone .

Key Steps:

-

Oxidation of curcumin’s β-diketone moiety.

-

Formation of a lactone intermediate.

Antioxidant Reactions

This compound neutralizes reactive oxygen species (ROS) via single-electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms:

| Reaction Type | Target | Outcome | Reference |

|---|---|---|---|

| Oxidation | DPPH radicals | Radical scavenging (IC₅₀: ~12 μM) | |

| Reduction | Intracellular ROS | ROS inhibition in HepG2 cells |

In HCT116 colorectal cancer cells, this compound reduces TNF-β-induced ROS by 65% at 25 μM, mitigating oxidative stress .

pH-Dependent Stability

Unlike curcumin, this compound resists degradation in alkaline environments (pH 7–10) due to its ester and α,β-unsaturated ketone groups , which prevent enol-keto tautomerization .

Stability Profile:

-

Acidic conditions (pH 3–6): 85% stability over 24 hours.

α-Glucosidase Inhibition

This compound acts as a non-competitive inhibitor (Ki = 8.2 μM), binding to allosteric sites and inducing conformational changes that disrupt substrate hydrolysis .

NF-κB Pathway Modulation

-

Phosphorylation inhibition: Blocks IκBα phosphorylation (IC₅₀: 10 μM), preventing NF-κB nuclear translocation .

-

DNA binding suppression: Reduces NF-κB-DNA interaction by 70% at 20 μM in HCT116 cells .

Metabolic Interactions

This compound activates AMP-activated protein kinase (AMPK) , triggering:

-

Acetyl-CoA carboxylase (ACC) inhibition → Reduced malonyl-CoA.

-

Carnitine palmitoyltransferase-1 (CPT-1) upregulation → Enhanced fatty acid oxidation .

Outcome: 40% reduction in triglyceride accumulation in adipocytes at 50 μM .

Michael Addition Reactions

As a Michael acceptor , this compound forms covalent adducts with cellular nucleophiles (e.g., glutathione), contributing to its anti-inflammatory effects .

Example:

(observed via LC-MS in macrophage models) .

Degradation Pathways

Under UV light (λ = 365 nm), this compound undergoes photodegradation via:

This multifaceted reactivity positions this compound as a promising therapeutic agent, though further in vivo pharmacokinetic studies are warranted to optimize its clinical translation.

科学研究应用

Anti-Inflammatory Properties

Calebin A exhibits potent anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway. Research has demonstrated that this compound can suppress the activation of NF-κB, which is a crucial transcription factor involved in inflammatory responses.

Key Findings:

- Inhibition of NF-κB Activation : this compound inhibits TNF-α-induced NF-κB activation, leading to decreased expression of pro-inflammatory cytokines and matrix-degrading enzymes in tenocytes .

- Suppression of T-Lymphocyte Activation : It has been shown to reduce T-lymphocyte-induced inflammation, which is relevant in conditions like tendinitis .

Data Table: Anti-Inflammatory Effects of this compound

| Study | Model | Key Findings |

|---|---|---|

| Tenocyte cultures | Suppressed TNF-α-induced NF-κB activation | |

| Mouse models | Reduced inflammation markers in tissues | |

| In vitro assays | Inhibited pro-inflammatory cytokine production |

Anticancer Potential

This compound has demonstrated significant anticancer properties, particularly through its ability to induce apoptosis and inhibit tumor cell proliferation.

Mechanisms of Action:

- Apoptosis Induction : this compound enhances apoptosis in various cancer cell lines by inhibiting the NF-κB pathway, which is often activated in tumors .

- Chemosensitization : It has been shown to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil in colorectal cancer models .

Data Table: Anticancer Effects of this compound

Metabolic and Neuroprotective Effects

Recent studies have highlighted this compound's potential in managing metabolic disorders and providing neuroprotective benefits.

Findings:

- Metabolic Syndrome Management : In clinical trials, this compound supplementation resulted in significant reductions in body weight, waist circumference, and inflammatory markers among individuals with metabolic syndrome .

- Neuroprotection : It has been shown to protect neuronal cells from β-amyloid toxicity, which is relevant for Alzheimer's disease prevention .

Data Table: Metabolic and Neuroprotective Applications

| Study | Application Type | Key Findings |

|---|---|---|

| Metabolic syndrome management | Significant reduction in obesity-related markers | |

| Neuroprotection | Protected PC12 cells from β-amyloid toxicity |

Toxicological Studies

While this compound shows promising therapeutic potentials, it is essential to evaluate its safety profile through toxicological studies.

Key Findings:

- No Significant Toxicity : Studies on Wistar rats indicated that oral administration of this compound did not produce any significant adverse effects even at high doses (100 mg/kg) .

- Mutagenicity Testing : The Ames test demonstrated that this compound does not exhibit mutagenic potential under the tested conditions .

Data Table: Toxicological Profile of this compound

作用机制

Calebin A exerts its effects through various molecular targets and pathways:

相似化合物的比较

Calebin A is compared with other curcuminoid analogs, such as:

Bisdemethoxy calebin: This analog shows similar antioxidant activities but differs in its efficacy in inhibiting melanogenesis.

Demethoxycalebin-1 and Demethoxycalebin-2: These analogs exhibit similar inhibition profiles in melanogenesis assays.

Tetrahydrocalebin-A: This analog shows the greatest antioxidant activity but is less effective in inhibiting melanogenesis compared to this compound.

生物活性

Calebin A, a polyphenolic compound derived from Curcuma longa (turmeric), has garnered significant attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

This compound exerts its effects primarily through modulation of key signaling pathways, notably the nuclear factor kappa B (NF-κB) pathway. This pathway is crucial in regulating immune responses, inflammation, and cell survival.

-

Anti-inflammatory Effects :

- This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators. This action is particularly relevant in conditions such as osteoarthritis (OA) and colorectal cancer (CRC) where inflammation plays a pivotal role in disease progression .

- Anticancer Properties :

Table 1: Summary of Biological Activities of this compound

Case Studies

- Colorectal Cancer :

- Osteoarthritis :

- Metabolic Syndrome :

Safety and Toxicology

This compound has undergone various safety assessments, including repeated dose toxicity studies in Wistar rats. These studies indicated no significant adverse effects at doses up to 100 mg/kg/day, establishing it as having a "No Observed Adverse Effect Level" (NOAEL) under tested conditions. Furthermore, mutagenicity tests showed no significant mutagenic potential .

属性

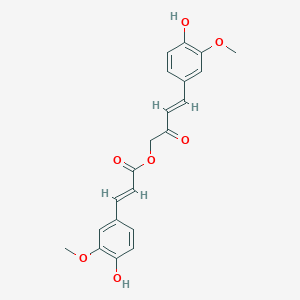

IUPAC Name |

[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-oxobut-3-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-26-19-11-14(4-8-17(19)23)3-7-16(22)13-28-21(25)10-6-15-5-9-18(24)20(12-15)27-2/h3-12,23-24H,13H2,1-2H3/b7-3+,10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEWRTKHKAVRDI-ASVGJQBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318662 | |

| Record name | Calebin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calebin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

336784-82-8 | |

| Record name | Calebin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336784-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calebin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0336784828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calebin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALEBIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2M09W0E67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

138 - 139 °C | |

| Record name | Calebin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Calebin A?

A1: While the exact mechanisms are still under investigation, research suggests that this compound exerts its effects primarily through the modulation of various signaling pathways, most notably the NF-κB pathway. [, , , , , , , ] It also appears to influence the activities of mitogen-activated protein kinases (MAPKs). []

Q2: How does this compound interact with the NF-κB pathway?

A2: this compound has been shown to suppress the phosphorylation and nuclear translocation of p65-NF-κB, a crucial step in the activation of this pathway. [, ] This inhibition appears to occur both in the cytoplasm and by interfering with p65-NF-κB binding to DNA in the nucleus. []

Q3: What are the downstream effects of NF-κB inhibition by this compound?

A3: By inhibiting NF-κB, this compound can suppress the expression of numerous genes involved in inflammation, cell survival, proliferation, and metastasis. [, , ] This translates to a reduction in the production of pro-inflammatory mediators, matrix metalloproteinases, and other factors promoting tumor growth and survival. [, , ]

Q4: Does this compound interact with other signaling pathways?

A4: Yes, research indicates that this compound may also modulate the PI3K/Akt/mTOR pathway, particularly in the context of autophagy. [] Furthermore, it has shown an influence on the TGF-β1 and FAK signaling pathways, particularly in the context of epithelial-mesenchymal transition. []

Q5: What is the significance of this compound’s effect on the HIF-1α pathway?

A5: Studies suggest that this compound can inhibit the TME-initiated expression of HIF-1α, a key regulator of tumor metabolism, angiogenesis, and metastasis. [] This inhibition contributes to the suppression of CRC cell migration and overall tumor malignancy. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C21H20O6, and its molecular weight is 368.38 g/mol. [, , ]

Q7: What spectroscopic data is available for this compound?

A7: Structural characterization of this compound has been performed using various spectroscopic techniques, including UV, IR, 1H NMR, and 13C NMR, both 1D and 2D. [, ] This data is crucial for confirming its identity and purity.

Q8: Has the stability of this compound been investigated?

A8: While specific stability studies under various conditions are limited in the provided research, the successful formulation of this compound into liposomes demonstrates its potential for enhanced stability and delivery. []

Q9: How is this compound metabolized and excreted?

A9: Studies in rats indicate that this compound is metabolized to a glucuronidated form and primarily excreted through non-renal routes. [, ]

Q10: What types of in vitro studies have been conducted with this compound?

A10: Numerous in vitro studies have demonstrated this compound's anticancer activity against various cancer cell lines, including colorectal, [, , , , , , ] gastric, [] melanoma, [] neuroblastoma, [] prostate, [] and hepatoma cells. [, ] These studies have investigated its effects on cell viability, proliferation, apoptosis, invasion, and migration.

Q11: What about this compound’s anti-inflammatory effects?

A11: In vitro studies have shown that this compound possesses concentration-dependent antioxidant activity and can inhibit lipoxygenase and cyclooxygenase enzymes, indicating anti-inflammatory potential. [, , ]

Q12: Has this compound's efficacy been evaluated in animal models?

A12: Yes, research in mice models has shown that this compound can prevent high-fat diet-induced obesity and hepatic steatosis, likely by activating AMPK signaling. [] Furthermore, it has exhibited promising effects in a xenograft model of colon cancer. []

Q13: Are there any strategies to improve the delivery of this compound?

A13: The development of this compound liposomes [] represents a promising strategy to enhance its delivery, potentially improving its bioavailability and therapeutic efficacy.

Q14: How is this compound typically quantified in biological samples?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the quantification of this compound in biological samples. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。